1-Anilinonaphthalene-8-sulphonic acid magnesium salt
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Overview
Description
1-Anilinonaphthalene-8-sulphonic acid magnesium salt is a hydrophobic, polarity-sensitive fluorescent dye. It is widely used as a molecular probe to detect conformational changes in cell and micelle membranes, as well as in proteins . This compound is particularly useful in studying the critical micelle concentration of surfactants and in various biological and chemical research applications .
Preparation Methods
The synthesis of 1-anilinonaphthalene-8-sulphonic acid magnesium salt involves several steps:
Starting Materials: The synthesis begins with naphthalene and aniline as the primary starting materials.
Sulfonation: Naphthalene undergoes sulfonation to form naphthalenesulfonic acid.
Amination: The naphthalenesulfonic acid is then aminated with aniline to form 1-anilinonaphthalene-8-sulphonic acid.
Magnesium Salt Formation: Finally, the 1-anilinonaphthalene-8-sulphonic acid is reacted with a magnesium salt to form the desired compound.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Anilinonaphthalene-8-sulphonic acid magnesium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Anilinonaphthalene-8-sulphonic acid magnesium salt has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to study molecular assemblies, surfactants, and amphiphilic polymers.
Biology: The compound is employed to detect conformational changes in proteins and cell membranes.
Industry: The compound is used in the production of dyes and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-anilinonaphthalene-8-sulphonic acid magnesium salt involves its ability to bind to hydrophobic regions of proteins and membranes. This binding causes a change in its fluorescent properties, which can be measured to study conformational changes . The compound interacts with molecular targets such as fatty acid-binding proteins and other hydrophobic pockets in proteins .
Comparison with Similar Compounds
1-Anilinonaphthalene-8-sulphonic acid magnesium salt is unique due to its specific fluorescent properties and its ability to bind to hydrophobic regions. Similar compounds include:
8-Anilinonaphthalene-1-sulfonic acid: Another fluorescent dye with similar applications but different binding properties.
1-Anilino-8-naphthalenesulfonate: A compound with similar structure but different fluorescent characteristics.
Magnesium 8-anilino-1-naphthalenesulfonate hydrate: A hydrate form with slightly different properties.
These compounds share some similarities but differ in their specific applications and binding properties, making this compound a unique and valuable tool in scientific research.
Properties
Molecular Formula |
C32H26MgN2O6S2 |
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Molecular Weight |
623.0 g/mol |
InChI |
InChI=1S/2C16H13NO3S.Mg/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h2*1-11,17H,(H,18,19,20); |
InChI Key |
KOOIVYGKLFBELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Mg] |
Origin of Product |
United States |
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